
Ethyl 4-chloro-2-fluorophenylacetate
Overview
Description
Ethyl 4-chloro-2-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2 It is an ester derived from 4-chloro-2-fluorophenylacetic acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-fluorophenylacetate can be synthesized through the esterification of 4-chloro-2-fluorophenylacetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluorophenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-chloro-2-fluorophenylacetic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-chloro-2-fluorophenylacetic acid and ethanol.
Reduction: 4-chloro-2-fluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-2-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-fluorophenylacetate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological targets. The chlorine and fluorine atoms in the aromatic ring can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Ethyl 4-chloro-2-fluorophenylacetate can be compared with other similar esters such as:
Ethyl 4-chlorophenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-fluorophenylacetate: Lacks the chlorine atom, leading to different chemical and biological properties.
Ethyl 4-bromo-2-fluorophenylacetate:
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Biological Activity
Ethyl 4-chloro-2-fluorophenylacetate is a compound of significant interest in the fields of chemistry and biology due to its potential applications in drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound, with the chemical formula , is characterized by the presence of chlorine and fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions. The compound can undergo hydrolysis to yield 4-chloro-2-fluorophenylacetic acid and ethanol, which may be responsible for its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The compound can bind to cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting drug efficacy and toxicity.
- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, influencing gene expression related to oxidative stress response and apoptosis. This modulation can alter cell proliferation and survival rates in specific cell lines.
- Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes, leading to various metabolic transformations that may affect its bioavailability and biological activity.
In Vitro Studies
Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different human tumor cell lines. A study assessed its effects on prostate (DU145) and leukemic (K562) cancer cells, revealing significant cytotoxic activity that correlates with the nature and position of substituents on the aromatic rings .
Compound | Cell Line | Cytotoxicity |
---|---|---|
This compound | DU145 | Moderate |
This compound | K562 | Significant |
In Vivo Studies
In animal models, dosage-dependent effects have been observed. Lower doses may enhance metabolic activity or improve stress responses, while higher doses can lead to adverse effects such as liver damage and oxidative stress. These findings underscore the importance of dosage optimization in therapeutic applications.
Case Studies
- Cancer Therapeutics : In studies focusing on anti-cancer properties, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size compared to control groups, suggesting potential as a therapeutic agent .
- Enzyme Inhibition : A study investigated the compound's role as an enzyme inhibitor in metabolic pathways involving drug metabolism. Results showed that it could effectively inhibit certain cytochrome P450 isoforms, thereby altering the pharmacokinetics of co-administered drugs.
Q & A
Q. What are the established synthetic routes for Ethyl 4-chloro-2-fluorophenylacetate, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
The synthesis of this compound (CAS 188424-98-8) typically involves esterification of 4-chloro-2-fluorophenylacetic acid with ethanol under acidic catalysis. A referenced method by Laurent et al. (1990) employs a two-step process: (1) halogenation of phenylacetic acid derivatives followed by (2) esterification using ethanol and sulfuric acid . Key optimization parameters include:
- Catalyst selection : Sulfuric acid vs. p-toluenesulfonic acid for reduced side reactions.
- Temperature control : Maintaining 60–80°C to balance reaction rate and thermal decomposition risks.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure (boiling point ~254.6°C ).
Yield improvements (~70–85%) are achievable via stoichiometric excess of ethanol and inert atmosphere to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
Critical characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 216.64 (C₁₀H₁₀ClFO₂⁺) with fragmentation patterns confirming ester cleavage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace intermediates .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Level: Advanced
Answer:
X-ray crystallography using programs like SHELXL provides atomic-level clarity for:
- Conformational analysis : Determining dihedral angles between the phenyl ring and ester group (e.g., coplanarity vs. steric hindrance) .
- Halogen bonding : Assessing interactions between Cl/F and neighboring atoms (e.g., C–Cl···O distances <3.4 Å indicate weak bonds) .
Challenges include: - Crystal growth : Slow evaporation of dichloromethane/hexane mixtures to obtain diffraction-quality crystals.
- Data refinement : Using SHELXL’s twin refinement for high-resolution data (R-factor <0.05) and addressing disorder in flexible ethyl groups .
Q. How do substituent positions (Cl and F) influence the reactivity and biological activity of this compound derivatives?
Level: Advanced
Answer:
The Cl (para) and F (ortho) positions impact:
- Electrophilicity : Fluorine’s electron-withdrawing effect activates the phenyl ring for nucleophilic substitution at the para position .
- Biological activity : Analogues like Ethyl 3-(2,4-difluorophenoxy)acrylate exhibit antifungal properties, suggesting fluorine’s role in enhancing membrane permeability .
Methodological approaches : - SAR studies : Synthesizing derivatives with varied halogen positions (e.g., 3-Cl, 5-F) and testing in vitro bioactivity.
- Computational modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and predict reactive sites .
Q. How can researchers address contradictory data in reported physical properties (e.g., boiling point, logP) of this compound?
Level: Advanced
Answer:
Discrepancies in properties like boiling point (254.6±25.0°C vs. literature variants) arise from:
- Purity issues : Impurities (e.g., unreacted acid) elevate observed boiling points. Validate via HPLC or GC-MS .
- Measurement conditions : Ensure standardized atmospheric pressure (760 mmHg) and calibrated equipment.
- logP variability : Use shake-flask experiments (octanol/water partitioning) over predictive software to resolve differences .
Propose interlaboratory validation using certified reference materials to harmonize data.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCPRLQLHLRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403862 | |
Record name | ethyl 4-chloro-2-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188424-98-8 | |
Record name | ethyl 4-chloro-2-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.